molecular formula C5H2ClF2N B143520 5-Chloro-2,3-difluoropyridine CAS No. 89402-43-7

5-Chloro-2,3-difluoropyridine

Cat. No. B143520
CAS RN: 89402-43-7
M. Wt: 149.52 g/mol
InChI Key: PERMDYZFNQIKBL-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoropyridine is a halogenated pyridine derivative, which is a compound of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms on the pyridine ring can significantly alter the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of 5-Chloro-2,3-difluoropyridine is achieved from 2,3,5-trichloropyridine using potassium fluoride as a fluorination agent in the presence of a phase transfer catalyst. The process involves optimizing the ratio of raw materials, reaction temperature, and time to achieve the desired product. The optimal conditions found for the fluorination reaction are a molar ratio of 1:2.5 for 2,3,5-trichloropyridine to potassium fluoride, a reaction temperature of 200°C, and a reaction time of 3 hours. The solvent recycling is also considered in the process to improve efficiency .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 5-Chloro-2,3-difluoropyridine, we can infer from related compounds that the presence of halogen atoms is likely to influence the electronic distribution and geometry of the molecule. For instance, in the case of a related compound, 2-amino-5-chloropyridine, the crystal structure is stabilized by various hydrogen bonding interactions, which could also be relevant for the structural analysis of 5-Chloro-2,3-difluoropyridine .

Chemical Reactions Analysis

The chemical reactivity of 5-Chloro-2,3-difluoropyridine can be anticipated to involve reactions typical of halogenated heterocycles, such as nucleophilic substitution reactions where the chlorine atom could be replaced by other nucleophiles. This reactivity is exemplified by the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, where the chlorine atom participates in further chemical transformations . Similarly, the chlorine atom in 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine is noted to be useful for functionalization through cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2,3-difluoropyridine are not directly reported in the provided data. However, the presence of fluorine atoms generally increases the stability and lipophilicity of the molecule, which can be beneficial in medicinal chemistry. For example, the introduction of the 2,2-difluorobenzodioxole moiety has been recognized for its potential to create metabolically stable derivatives . The influence of halogens on the physical properties is also seen in the synthesis of 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene, where the product's characterization includes analysis by various spectroscopic methods .

Scientific Research Applications

Intermediate in Pesticide Manufacturing

5-Chloro-2,3-difluoropyridine is used as an intermediate in the manufacturing process of industrial pesticides. It can be hydrolyzed to form various other compounds, which are further processed into different pyridine derivatives, including 4-pyridinecarboxylic acids and 4-iodopyridines. These derivatives are essential in the synthesis of various chemical compounds (Schlosser & Bobbio, 2002).

Role in Regioselective Metalation

5-Chloro-2,3-difluoropyridine can be subjected to regioselective metalation, leading to the synthesis of fluorinated pyridinecarboxylic acids. This process involves the use of chlorine or trimethylsilyl as protective groups, demonstrating its utility in creating structurally diverse compounds (Bobbio & Schlosser, 2005).

Synthesis Methodology

The synthesis of 2,3-Difluoro-5-chloropyridine from 2,3,5-trichloro-pyridine is another application. This process involves the use of potassium fluoride and a phase transfer catalyst, highlighting the compound's versatility in synthesis techniques (Zhou Hong-feng, 2007).

Application in Molecular Conductors

2,3-Difluoro-5-chloropyridine is used in the synthesis of organic (super)conductors. These conductors have a layered structure where conducting layers of radical cations alternate with paramagnetic supramolecular anionic layers. This showcases its application in advanced material science (Prokhorova et al., 2021).

Spectroscopic and Structural Characterization

It is involved in the study of geometrical structures and potentiometric studies of its azo derivatives and their metal complexes. These studies contribute to understanding the chemical and physical properties of these compounds (Shoair et al., 2015).

1,3-Dipolar Cycloadditions

5-Chloro-2,3-difluoropyridine is used in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloadditions of alkynes to azides in ionic liquids. This process is important for creating compounds with potential pharmaceutical applications (Zhong & Guo, 2010).

Synthesis of Novel Compounds

It is also used in the synthesis of novel compounds like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, indicating its importance in medicinal chemistry research (Catalani et al., 2010).

Safety And Hazards

5-Chloro-2,3-difluoropyridine is a flammable liquid and vapour . It is harmful if swallowed and harmful to aquatic life with long-lasting effects . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

There is a growing interest in fluoropyridines due to their interesting and unusual physical, chemical, and biological properties . They are being explored for various applications, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing .

properties

IUPAC Name

5-chloro-2,3-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERMDYZFNQIKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008801
Record name 5-Chloro-2,3-difluoropyridine
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Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-difluoropyridine

CAS RN

89402-43-7
Record name 5-Chloro-2,3-difluoropyridine
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Record name 5-Chloro-2,3-difluoropyridine
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Record name 5-Chloro-2,3-difluoropyridine
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Record name 5-chloro-2,3-difluoropyridine
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Record name Pyridine, 5-chloro-2,3-difluoro
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Record name 5-CHLORO-2,3-DIFLUOROPYRIDINE
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Synthesis routes and methods I

Procedure details

A suspension of 64.6 g (1.1 mol) of potassium fluoride and 11.25 g (0.075 mol) of cesium-fluoride in 240 ml of sulfolane (1,1-dioxo-tetrahydrothiophene) is heated to 140° C. By reducing the pressure 50 ml of sulfolane are distilled off. To the suspension a solution of 61.4 g (0.37 mol) of 2,5-dichloro-3-fluoropyridine in 20 ml of sulfolane is added. The reaction-mixture is then stirred for 35 hours at a temperature of 140°, cooled and poured into ice/water. The organic material is extracted with ether. The ethereal layer is washed with water dried over magnesium sulfate, filtered and evaporated to yield 48.7 g of a colourless oil (88% of the theory) which boils at 65°-66° at 133 mbar.
Quantity
64.6 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
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240 mL
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solvent
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61.4 g
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reactant
Reaction Step Two
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20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

17.9 g of the compound obtained in Step 2 was added to a mixture of 360 ml of acetic acid and 135 ml of water, and 450 ml of 10% aqueous copper sulfate was added dropwise thereto. The resulting mixture was refluxed for 24 hours while removing water using a Dean-Stark trap, to obtain 12.9 g of the title compound.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
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Quantity
450 mL
Type
catalyst
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Quantity
135 mL
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solvent
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Synthesis routes and methods IV

Procedure details

A 500 ml polytetrafluoroethylene reactor equipped with stirrer, thermometer and reflux condenser is charged with 120 g of hydrogen fluoride. A solution of 40.7 g (0.25 mol) of 3-amino-2,5-dichloropyridine in 100 ml of sulfolane is added dropwise at a temperature in the range from 0° C. to +10° C. Then 20.7 g (0.3 mol) of sodium nitrite are introduced into this solution at +50° C. The resultant nitrogen is removed from the reactor through reflux condenser. Gas evolution ceases after 2 hours at +50° C. 150 ml of methylene chloride are added to the reaction mixture which is then poured into ice water. The two-phase mixture is neutralised with ammonia solution. The organic phase is separated and dried over sodium sulfate. The solvent is distilled off and then 200 ml of sulfolane, 166 g (2.879 mol) of potassium fluoride and 2 g of tetrabutylammonium bromide are added to the mixture of sulfolane and the product. This reacton mixture is stirred for 7 hours at 179° C. The product is subsequently distilled off directly from the sulfolane solution. The crude product is purified by distillation, affording the 5-chloro-2,3-difluoropyridine, b.p. 137°-139° C.
Quantity
120 g
Type
reactant
Reaction Step One
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40.7 g
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100 mL
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20.7 g
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166 g
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reactant
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2 g
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0 (± 1) mol
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200 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2,3-difluoropyridine
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Citations

For This Compound
33
Citations
P Zhong, H Hu, S Guo - Synthetic communications, 2004 - Taylor & Francis
Reaction of trichloroacetaldehyde and acrylonitrile in the presence of a catalytic amount of copper (I) chloride in ionic liquid afforded 2,3,5‐trichloropyridine, fluorination of which with KF …
Number of citations: 15 www.tandfonline.com
RDJ Froese, GT Whiteker, TH Peterson… - The Journal of …, 2016 - ACS Publications
The Halex reaction of pentachloropyridine with fluoride ion was studied experimentally and computationally with a modified ab initio G3MP2B3 method. The G3 procedure was altered, …
Number of citations: 18 pubs.acs.org
M Schlosser, C Bobbio - European Journal of Organic …, 2002 - Wiley Online Library
5‐Chloro‐2,3‐difluoropyridine, an intermediate in the manufacturing process of an industrial pesticide, can be hydrolyzed to 5‐chloro‐3‐fluoro‐2H‐pyridinone and the latter converted …
P Zhong, SR Guo - Chinese Journal of Chemistry, 2004 - Wiley Online Library
2‐Azido‐3,5‐dichloropyridine and 2‐azido‐5‐chloro‐3‐fluoropyridine were given by reaction of sodium azide with 2,3,5‐trichloropyride, 3,5‐dichloro‐2‐fluoropyriridine or 5‐chloro‐2,3‐…
Number of citations: 19 onlinelibrary.wiley.com
C Bobbio, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
A deprotonation study was performed using 2,3,5‐trichloropyridine, 3,5‐dichloro‐2‐fluoropyridine and 5‐chloro‐2,3‐difluoropyridine as the substrates. Upon reaction with lithium …
V Nenajdenko - 2014 - Springer
Organofluorine chemistry is almost as old as organic chemistry. First organofluorine compound synthesized ever was a very simple compound. In 1835, Dumas prepared fluoromethane …
Number of citations: 5 link.springer.com
C Bobbio, T Rausis, M Schlosser - Chemistry–A European …, 2005 - Wiley Online Library
Starting from six industrially available fluorinated pyridines, an expedient access to all three tetrafluoropyridines (2–4), all six trifluoropyridines (5–10), and the five non‐commercial …
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Strategies to functionalize simple, though structurally challenging, compounds in regiodivergent manner are outlined. The starting materials are inexpensive (5−500 €/mol) arenes or …
XL Du, YN Ni, JR Ji, ZH Wan, ZJ Hu, YQ Ge… - Pharmaceutical …, 2022 - thieme-connect.com
Evidence suggested that the use of partial dopamine D 2 /D 3 receptor agonists may be a better choice for the treatment of Parkinson's disease (PD), and the stimulation of 5-HT 1A …
Number of citations: 3 www.thieme-connect.com
EA Peterson, Y Teffera, BK Albrecht… - Journal of Medicinal …, 2015 - ACS Publications
The overexpression of c-Met and/or hepatocyte growth factor (HGF), the amplification of the MET gene, and mutations in the c-Met kinase domain can activate signaling pathways that …
Number of citations: 31 pubs.acs.org

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